Navigating the Physicochemical Landscape of 5-Chlorothiophen-2-amine Hydrobromide: A Technical Guide
Navigating the Physicochemical Landscape of 5-Chlorothiophen-2-amine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, a profound understanding of the fundamental physicochemical properties of novel chemical entities is paramount. This guide provides a detailed exploration of 5-Chlorothiophen-2-amine hydrobromide, a heterocyclic compound with potential applications in pharmaceutical development. We will delve into the precise determination of its exact mass and molecular weight, supported by a foundational understanding of its chemical structure and the principles of mass spectrometry. Furthermore, this document will illuminate the synthetic pathways to access this class of compounds and discuss their broader significance in medicinal chemistry.
Core Physicochemical Attributes: Exact Mass and Molecular Weight
The distinction between exact mass and molecular weight is critical for analytical characterization and high-resolution mass spectrometry.
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Molecular Weight: This is the sum of the average atomic masses of the constituent atoms in a molecule. The average atomic mass is a weighted average of the masses of an element's naturally occurring isotopes. For 5-Chlorothiophen-2-amine hydrobromide, the molecular formula is established as C₄H₅BrClNS.
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Exact Mass: This is the sum of the masses of the most abundant isotopes of the constituent atoms in a molecule. This value is crucial for the precise identification of a compound using high-resolution mass spectrometry.
To determine these values for 5-Chlorothiophen-2-amine hydrobromide, we first need to establish its chemical formula. Based on the structure of the parent amine, 5-Chlorothiophen-2-amine, the formula is C₄H₄ClNS. The hydrobromide salt is formed by the protonation of the amine group with hydrobromic acid (HBr), resulting in the molecular formula C₄H₅BrClNS .
Calculation of Molecular Weight
The molecular weight is calculated using the standard atomic weights of the elements:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 4 | 12.011 | 48.044 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 214.508 |
Therefore, the molecular weight of 5-Chlorothiophen-2-amine hydrobromide is approximately 214.51 g/mol .
Calculation of Exact Mass
The exact mass is calculated using the masses of the most abundant isotopes of each element:
| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 4 | 12.000000 | 48.000000 |
| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |
| Bromine | ⁷⁹Br | 1 | 78.918338 | 78.918338 |
| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |
| Total | 212.901461 |
Thus, the exact mass of 5-Chlorothiophen-2-amine hydrobromide is approximately 212.9015 Da . This value would be the one observed for the monoisotopic peak in high-resolution mass spectrometry.
Structural Elucidation and Identification
A key identifier for any chemical compound is its CAS (Chemical Abstracts Service) number. For 5-Chlorothiophen-2-amine hydrochloride, a closely related salt, the CAS number is 1070886-43-9 [1][2]. While a specific CAS number for the hydrobromide was not found, the existence of the hydrochloride salt strongly supports the stability and accessibility of the hydrobromide form.
The structural formula of 5-Chlorothiophen-2-amine hydrobromide is presented below:
Caption: Chemical structure of 5-Chlorothiophen-2-amine hydrobromide.
Synthetic Pathways: The Gewald Reaction
The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction [3][4]. This versatile multicomponent reaction provides a straightforward route to highly substituted 2-aminothiophenes from simple starting materials.
Conceptual Workflow of the Gewald Reaction
Caption: Conceptual workflow of the Gewald reaction for 2-aminothiophene synthesis.
Exemplary Protocol for a Gewald-Type Synthesis
While a specific protocol for 5-Chlorothiophen-2-amine is not detailed in the immediate literature, a general procedure can be outlined based on established methodologies for analogous compounds.
Step 1: Knoevenagel Condensation A suitable α-chloro-ketone or aldehyde is reacted with an activated nitrile (e.g., malononitrile or cyanoacetate) in the presence of a base catalyst.
Step 2: Michael Addition of Sulfur Elemental sulfur undergoes a Michael-type addition to the intermediate formed in the first step.
Step 3: Ring Closure and Tautomerization The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.
Step 4: Salt Formation The resulting 5-Chlorothiophen-2-amine can then be treated with a solution of hydrobromic acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrobromide salt.
Significance in Drug Discovery and Medicinal Chemistry
2-Aminothiophene derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities[5][6][7][8]. The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles.
The introduction of a chlorine atom at the 5-position can significantly influence the electronic properties of the thiophene ring and provide a handle for further chemical modification. The amine group at the 2-position is a key functional group that can participate in hydrogen bonding interactions with biological targets and serves as a point for derivatization to explore structure-activity relationships.
Derivatives of 2-aminothiophenes have been investigated for a variety of therapeutic applications, including:
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Antimicrobial agents[5]
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Anticancer agents[5]
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Anti-inflammatory agents[5]
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Modulators of G-protein coupled receptors (GPCRs)[8]
The hydrobromide salt form is often utilized in drug development to improve the solubility, stability, and bioavailability of the parent amine compound.
Conclusion
This technical guide has provided a comprehensive overview of the core physicochemical properties of 5-Chlorothiophen-2-amine hydrobromide, specifically its exact mass and molecular weight. By understanding the underlying principles of their calculation and the synthetic methodologies to access this class of compounds, researchers and drug development professionals are better equipped to utilize this and related molecules in their scientific endeavors. The established importance of the 2-aminothiophene scaffold in medicinal chemistry underscores the potential of 5-Chlorothiophen-2-amine hydrobromide as a valuable building block for the discovery of new therapeutic agents.
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5-Chloro-Thiophene-2-Carboxylic Acid [(S)-2-[2-Chloro-5-Fluoro-3-(2-Oxo-Piperidin-1-Yl)-Benzenesulfonylamino]-3-(4-Methyl-Piperazin-1-Yl)-3-Oxo-Propyl]-Amide. PubChem. Retrieved from [Link]
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4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]
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5-Chlorothiophene-2-carboxamide. PubChem. Retrieved from [Link]
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- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022, March 18). Source not further specified.
- 5-Chlorothiophen-2-amine hydrochloride 95%. (n.d.). AiFChem, an Xtalpi Company.
- 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. (2013, October 31). Journal of Medicinal Chemistry.
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